molecular formula C19H13N3S B14247963 2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine CAS No. 375382-80-2

2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine

Cat. No.: B14247963
CAS No.: 375382-80-2
M. Wt: 315.4 g/mol
InChI Key: VMBVCIDRRJWWIK-UHFFFAOYSA-N
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Description

2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with pyridin-2-yl and thiophen-3-yl groups.

Preparation Methods

The synthesis of 2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine can be achieved through several synthetic routes. One common method involves the multicomponent Chichibabin pyridine synthesis reaction. This reaction typically uses 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate as starting materials . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents such as halogens or organometallic compounds. .

Scientific Research Applications

2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, leading to specific biological or chemical effects. For example, its interaction with iron (III) ions can result in fluorescence, making it useful as a sensor .

Comparison with Similar Compounds

2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and structural properties, making it suitable for a wide range of applications.

Properties

CAS No.

375382-80-2

Molecular Formula

C19H13N3S

Molecular Weight

315.4 g/mol

IUPAC Name

2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine

InChI

InChI=1S/C19H13N3S/c1-3-8-20-16(5-1)18-11-15(14-7-10-23-13-14)12-19(22-18)17-6-2-4-9-21-17/h1-13H

InChI Key

VMBVCIDRRJWWIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CSC=C4

Origin of Product

United States

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